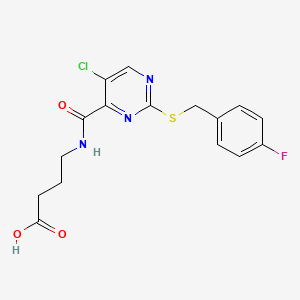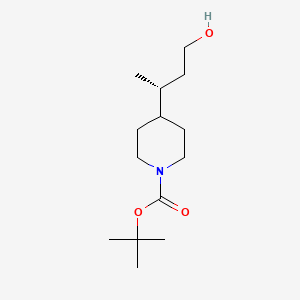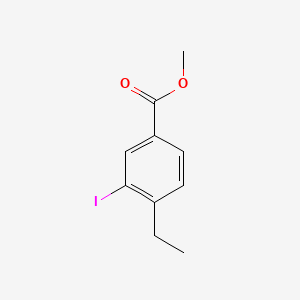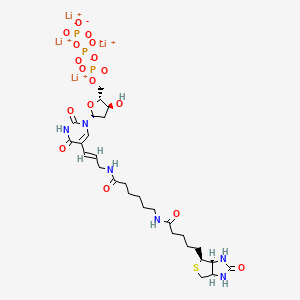![molecular formula C24H38S2Si B566141 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene CAS No. 1160106-12-6](/img/structure/B566141.png)
4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is a dithienosilole-benzothiadiazole copolymer used for electrochemistry methods of polymer packing and future material study and device applications .
Synthesis Analysis
The synthesis of 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene involves palladium-catalyzed direct C-H cross-coupling polycondensation of 5,6-difluorobenzotriazole with different thiophene derivatives . Another synthesis method involves the utilization of the silaindacenodithiophene (SIDT) framework as the central D (2) donor unit within the D (1)AD (2)AD (1) chromophore configuration .
Molecular Structure Analysis
The molecular formula of 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is C24H38S2Si. It has a molecular weight of 418.8 g/mol . The structure of the molecule contains a total of 67 bonds, including 29 non-H bonds, 10 multiple bonds, 14 rotatable bonds, 10 aromatic bonds, 3 five-membered rings, 2 eight-membered rings, 1 eleven-membered ring, and 2 Thiophene rings .
Chemical Reactions Analysis
4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is used as a donor unit in the synthesis of D-π-A conjugated polymers via palladium-catalyzed direct C-H cross-coupling polycondensation .
Physical And Chemical Properties Analysis
4,4-Dioctyl-4H-silolo[3,2-b:4,5-b’]dithiophene is a liquid at room temperature . It has a molecular weight of 418.8 g/mol, and it does not have any hydrogen bond donors but has 2 hydrogen bond acceptors . It also has 14 rotatable bonds .
Scientific Research Applications
Electropolymerization and Properties of Donor-Acceptor Monomers
A study synthesized a monomer based on 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene and found that its corresponding polymer exhibits both fluorescent and electrochromic properties. This polymer changes color rapidly upon oxidation and shows potential in electronic applications due to its solubility in organic solvents (Tutuncu, Cihaner, & Icli Ozkut, 2019).
Photovoltaic Applications
The compound has been used in the synthesis of conjugated polymers for photovoltaic applications. For instance, its incorporation in polymers demonstrated an ability to absorb light across a wide visible spectrum, which is crucial for solar cell efficiency (Xiao, Zhou, & You, 2008).
High Hole Mobility in Organic Thin-Film Transistors
A study reported the synthesis of a polymer based on 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene showing remarkably high hole mobility in organic thin-film transistors, indicating potential for advanced electronic components (Nketia-Yawson et al., 2018).
Thermal Stability and Photochemical Stability in Solar Cells
The thermal stability and photochemical stability of polymers incorporating this compound have been explored, highlighting its utility in improving the longevity and efficiency of polymer solar cells (Helgesen et al., 2011).
Application in OLEDs
This compound has been used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) applications. The polymers exhibited promising luminescence efficiencies, indicating potential for use in lighting and display technologies (Han et al., 2021).
Future Directions
properties
IUPAC Name |
7,7-dioctyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38S2Si/c1-3-5-7-9-11-13-19-27(20-14-12-10-8-6-4-2)21-15-17-25-23(21)24-22(27)16-18-26-24/h15-18H,3-14,19-20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUESHXZKMJNIJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si]1(C2=C(C3=C1C=CS3)SC=C2)CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38S2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738134 |
Source


|
| Record name | 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene | |
CAS RN |
1160106-12-6 |
Source


|
| Record name | 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the structure of 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene influence the properties of the resulting polymer?
A2: While the research [] doesn't directly compare the structural influence of different donor units on the final polymer properties, it's understood that the choice of donor unit significantly impacts the polymer's electronic and optical characteristics. The presence of the silole ring and the two octyl chains in 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene likely influences the solubility, energy levels, and charge transport properties of the resulting polymer. Further investigation comparing 4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene to other donor units would be needed to establish definitive structure-property relationships.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one](/img/structure/B566058.png)






![1-methyl-5-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B566071.png)



